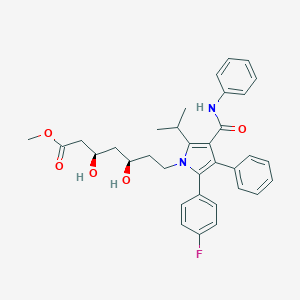

Atorvastatin methyl ester

Description

Properties

IUPAC Name |

methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37FN2O5/c1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(39)21-29(40)42-3/h4-17,22,27-28,38-39H,18-21H2,1-3H3,(H,36,41)/t27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKGCTGBOBRSMG-VSGBNLITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435534 | |

| Record name | Methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345891-62-5 | |

| Record name | Atorvastatin methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345891625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATORVASTATIN METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YR32CX5GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Atorvastatin Methyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, synthesis, and analysis of Atorvastatin (B1662188) methyl ester. It also elucidates the compound's mechanism of action through its interaction with the HMG-CoA reductase pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical and Physical Properties

Atorvastatin methyl ester is a methyl esterified derivative of Atorvastatin, a widely recognized drug used for lowering cholesterol.[1][2] The esterification of the carboxylic acid group modifies the compound's physicochemical properties, which can be relevant in various research and development applications. The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | [3][4][5] |

| CAS Number | 345891-62-5 | [3][4][5][6] |

| Molecular Formula | C₃₄H₃₇FN₂O₅ | [3][4][5][6] |

| Molecular Weight | 572.67 g/mol | [5][6] |

| Appearance | White to Off-White Solid | [6] |

| Melting Point | 58-60 °C | [6] |

| Boiling Point | 703.7 ± 60.0 °C (Predicted) | [6] |

| Solubility | Soluble in Methanol, Acetonitrile (Slightly), Chloroform (Slightly).[6] Atorvastatin calcium salt is freely soluble in methanol.[7] | |

| pKa | 13.57 ± 0.70 (Predicted) | [6] |

Mechanism of Action: Inhibition of the HMG-CoA Reductase Pathway

Atorvastatin, the parent compound of this compound, exerts its lipid-lowering effects by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[8][9] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), which is the rate-limiting step in the biosynthesis of cholesterol.[8][10] By inhibiting this crucial step, Atorvastatin decreases the endogenous synthesis of cholesterol in the liver. This reduction in intracellular cholesterol leads to an upregulation of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.[8][11]

The HMG-CoA reductase pathway, also known as the mevalonate pathway, is a fundamental metabolic route for the production of cholesterol and other isoprenoids.[10] The key steps of this pathway leading to cholesterol synthesis are depicted in the signaling pathway diagram below.

Caption: The HMG-CoA Reductase Pathway and the inhibitory action of Atorvastatin.

Experimental Protocols

This section outlines representative experimental protocols for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of Atorvastatin. A general procedure is as follows:

-

Dissolution: Dissolve Atorvastatin in a suitable solvent system, such as a mixture of dichloromethane (B109758) and methanol.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution at a reduced temperature (e.g., 0 °C).

-

Reaction: Allow the reaction mixture to stir at room temperature for a specified period (e.g., 3 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Quench the reaction by adding a basic solution, such as 10% sodium bicarbonate, until the acidic catalyst is neutralized.

-

Extraction: Extract the product into an organic solvent like ethyl acetate (B1210297).

-

Washing and Drying: Wash the organic phase with brine, dry it over an anhydrous salt like sodium sulfate, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash chromatography to obtain the pure this compound.

A visual representation of a general experimental workflow for synthesis and purification is provided below.

Caption: A generalized workflow for the synthesis and purification of this compound.

Purification of this compound

Purification of this compound is typically achieved through chromatographic techniques.

-

Flash Chromatography: A common method for purifying the crude product after synthesis. The choice of solvent system (eluent) is critical for achieving good separation. A mixture of petroleum ether and ethyl acetate is often a suitable starting point.

-

Recrystallization: For further purification, recrystallization from a suitable solvent can be employed. The crude solid is dissolved in a minimal amount of a hot solvent in which it is soluble and then allowed to cool slowly, leading to the formation of purer crystals.

Analysis of this compound

The identity and purity of this compound are confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A standard method for assessing the purity of this compound.[12]

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile, a buffer (e.g., ammonium (B1175870) acetate at pH 4), and tetrahydrofuran (B95107) is effective.[12]

-

Detection: UV detection at 248 nm is suitable for quantification.[12]

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique. The ESI-MS of this compound would be expected to show a molecular ion peak [M+H]⁺ at m/z 573.7.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

-

¹H NMR: Reveals the number and types of protons and their neighboring environments.

-

¹³C NMR: Shows the number and types of carbon atoms in the molecule.

-

Spectral Data

The following table summarizes the expected spectral data for this compound.

| Technique | Key Features | Source(s) |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 573.7. The ESI-MS of the methyl ester has shown a molecular ion at m/z 573.[13] | [13] |

| ¹H NMR (in Methanol-d₄) | Characteristic peaks for the aromatic protons, the dihydroxyheptanoate chain, the isopropyl group, and the methyl ester group. | [14] |

| ¹³C NMR (in Methanol-d₄) | Resonances corresponding to the carbonyl carbons of the amide and ester, aromatic carbons, and the aliphatic carbons of the side chains. | [14] |

This technical guide provides a foundational understanding of this compound for scientific and research applications. For specific experimental applications, further optimization of the described protocols may be necessary.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C34H37FN2O5 | CID 10099576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Atorvastatin EP Impurity K | 345891-62-5 | SynZeal [synzeal.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. This compound | 345891-62-5 [chemicalbook.com]

- 7. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Atorvastatin - Wikipedia [en.wikipedia.org]

- 9. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 11. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 12. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bmse001306 Atorvastatin at BMRB [bmrb.io]

Atorvastatin Methyl Ester: A Comprehensive Guide to Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data integral to the structural elucidation of atorvastatin (B1662188) methyl ester. This document is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development, quality control, and analytical sciences.

Introduction

Atorvastatin, a leading synthetic lipid-lowering agent, is widely prescribed for the management of hypercholesterolemia. Its methyl ester derivative is a crucial reference compound in the synthesis and analysis of the active pharmaceutical ingredient. A thorough understanding of its structure is paramount for quality control, impurity profiling, and metabolic studies. This guide details the key analytical techniques employed in the definitive identification and characterization of atorvastatin methyl ester.

Chemical Structure:

-

IUPAC Name: methyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate[1]

Analytical Techniques for Structural Characterization

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous structure elucidation of this compound. These include High-Performance Liquid Chromatography (HPLC) for separation and purity assessment, Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural mapping.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the separation and quantification of this compound, often in the context of purity analysis of atorvastatin active pharmaceutical ingredient (API).

Experimental Protocols

A variety of HPLC methods have been developed for the analysis of atorvastatin and its related compounds. Below are representative protocols.

Protocol 1: Reversed-Phase HPLC for Atorvastatin and Impurities

-

Instrumentation: Alliance iS HPLC System or equivalent.

-

Column: Octylsilyl C8 (L7), 250 mm × 4.6 mm, 5 µm particles (e.g., Zorbax C8 Rx).[5]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724), tetrahydrofuran, and ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).[5]

-

Flow Rate: 1.5 mL/min.[5]

-

Detection: UV at 244 nm.[5]

-

Sample Preparation: Dissolve the sample in a diluent of acetonitrile, stabilizer-free tetrahydrofuran, and water (1:1:2 v/v/v). Maintain samples at 10 °C in the autosampler to minimize evaporation.

Protocol 2: Rapid RP-HPLC Method

-

Column: C-18 RP-HPLC column.[6]

-

Mobile Phase: Potassium di-hydrogen ortho phosphate, methanol, and acetonitrile (30:20:50 v/v/v), adjusted to pH 3.5 with orthophosphoric acid.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV at 240 nm.[6]

-

Run Time: Approximately 10 minutes.[6]

Data Presentation

Table 1: HPLC Method Parameters for Atorvastatin and Related Compounds

| Parameter | Method 1 (USP Monograph approach) | Method 2 (Rapid Analysis) |

| Column | Octylsilyl C8 (L7), 250 mm × 4.6 mm, 5 µm | C-18, dimensions not specified |

| Mobile Phase | Acetonitrile, Tetrahydrofuran, Ammonium Acetate Buffer (pH 5.0) | Potassium Di-hydrogen Ortho Phosphate, Methanol, Acetonitrile (30:20:50) |

| Flow Rate | 1.5 mL/min | 1.0 mL/min |

| Detection | UV at 244 nm | UV at 240 nm |

| Run Time | > 2 hours | < 10 minutes |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides invaluable information regarding the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and substructural motifs.

Experimental Protocols

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective analysis of atorvastatin and its derivatives.

Protocol: LC-MS/MS with Electrospray Ionization (ESI)

-

Instrumentation: A triple quadrupole mass spectrometer with an ESI source.

-

Sample Introduction: Infusion or coupling with an HPLC system.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS Analysis:

-

Full Scan (MS1): To determine the parent molecular ion.

-

Product Ion Scan (MS2): To fragment the parent ion and obtain a characteristic fragmentation pattern.

-

MSn Analysis: Further fragmentation of selected product ions to aid in detailed structural elucidation.

-

-

Sample Preparation: Stock solutions are typically prepared by dissolving the analyte in a mixture of acetonitrile and water (50:50 v/v).[7]

Data Presentation

Table 2: Mass Spectrometric Data for this compound

| Ion Type | m/z (Observed) | Interpretation |

| [M+H]⁺ | 573 | Protonated molecular ion |

| [M+K]⁺ | 611 | Potassium adduct of the molecular ion |

Table 3: Key MS/MS Fragmentation Data for this compound ([M+H]⁺ at m/z 573)

| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss | Proposed Fragment Structure |

| 573 | 480 | 93 (Ph-NH₂) | Loss of aniline |

| 573 | 454 | 119 (Ph-N=C=O) | Loss of phenyl isocyanate |

MS³ Fragmentation of m/z 480 and 454:

The fragmentation of the m/z 480 and 454 ions yields a series of product ions (m/z 462, 430, 388, 320, 302, 276 and m/z 436, 418, 394, 376, 292, 250, respectively), which is consistent with the fragmentation pattern of the parent atorvastatin molecule, further confirming the core structure.

Workflow for LC-MS/MS Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 10 mg of the sample in a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Experiments:

-

¹H NMR: To identify the number and types of protons.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to aid in the complete assignment of the spectra.

-

Data Presentation

Table 4: Predicted ¹H NMR Chemical Shifts for this compound (based on Atorvastatin data in Methanol-d₄)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 7.3 | m |

| -CH(OH)- | 3.9 - 4.1 | m |

| -CH(OH)- | 3.6 - 3.8 | m |

| -OCH₃ (ester) | ~3.6 | s |

| -CH- (isopropyl) | 3.3 - 3.5 | m |

| -CH₂- (heptanoate chain) | 1.3 - 2.4 | m |

| -CH₃ (isopropyl) | ~1.4 | d |

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound (based on Atorvastatin data in Methanol-d₄)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~173 |

| C=O (amide) | ~168 |

| Aromatic Carbons | 115 - 165 |

| -C(OH)- | 68 - 70 |

| -OCH₃ (ester) | ~52 |

| Aliphatic Carbons | 22 - 45 |

Note: The predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

Logical Flow for NMR-Based Structure Confirmation

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry. To date, no publicly available crystallographic information file (CIF) or detailed crystal structure has been reported for this compound. The acquisition of such data would require the growth of a suitable single crystal and subsequent X-ray diffraction analysis.

Conclusion

The structure of this compound can be confidently elucidated through a combination of modern analytical techniques. HPLC confirms the purity and chromatographic behavior, while mass spectrometry provides definitive molecular weight and fragmentation data. Although a dedicated, fully assigned NMR spectrum for the methyl ester is not widely published, the extensive data available for the parent atorvastatin molecule allows for a reliable prediction of its spectral characteristics. The collective evidence from these methods provides a robust and comprehensive structural characterization of this compound, essential for its use as a reference standard in pharmaceutical development and quality control.

References

- 1. This compound | C34H37FN2O5 | CID 10099576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

Atorvastatin Methyl Ester: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin (B1662188), a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its therapeutic efficacy stems from the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] This inhibition leads to a reduction in cholesterol production, primarily in the liver, which in turn upregulates low-density lipoprotein (LDL) receptors and increases the clearance of LDL cholesterol from the bloodstream.[1] Atorvastatin methyl ester is a derivative of atorvastatin, and its biological activities, while related to the parent compound, exhibit distinct characteristics that are of significant interest to the research and drug development community. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the signaling pathways it modulates.

Core Biological Activities of this compound

Inhibition of HMG-CoA Reductase

Modulation of P-Glycoprotein

This compound has been identified as a potent inhibitor of P-glycoprotein (P-gp), a crucial efflux transporter involved in multidrug resistance. In a study investigating the P-gp modulating properties of various statins, this compound demonstrated significant inhibition of P-gp-mediated transport.

| Compound | Target | Metric | Value |

| This compound | P-glycoprotein | IC50 | 3.2 µM |

| Atorvastatin acid | P-glycoprotein | IC50 | 30.1 µM |

Table 1: Quantitative data on the P-glycoprotein inhibitory activity of this compound compared to Atorvastatin acid.[3]

This finding suggests that this compound is a more potent P-gp inhibitor than its parent acid form.

Interaction with Nuclear Receptors

Atorvastatin has been discovered to act as a tetramer stabilizer of the nuclear receptor RXRα.[1] In the study that identified this activity, this compound was synthesized as a derivative. This research indicated that this compound inhibits the 9-cis-RA-induced Gal4 reporter activity more strongly than Atorvastatin, suggesting a potential role in modulating RXRα signaling.[4][5] Further quantitative analysis of the binding affinity and stabilization effects of the methyl ester on RXRα is an area for ongoing research.

A study on an "Atorvastatin Ester" (Ate) in hyperlipidemic rats demonstrated its ability to regulate lipid metabolism through the PPAR-signaling pathway. It is important to note that the reported molecular weight of this ester derivative (630.7574 g/mol ) differs from that of the simple this compound (572.67 g/mol ). The study on "Ate" showed that its administration in rats led to an upregulation of PPARα and PPARγ mRNA expression in the liver. While these findings are significant, they cannot be directly attributed to this compound without further investigation into the specific structure of the tested compound.

Atorvastatin itself has been shown to activate PPARγ, and this activation is mediated by the prostaglandin (B15479496) 15-deoxy-delta-12,14-PGJ2 (15d-PGJ2).[6] It also up-regulates the expression of PPAR-γ in rabbit atherosclerotic models.[7]

Signaling Pathways and Experimental Workflows

HMG-CoA Reductase Inhibition and Cholesterol Biosynthesis

The primary mechanism of action for statins involves the direct inhibition of HMG-CoA reductase, which blocks a critical step in the mevalonate (B85504) pathway, leading to reduced cholesterol synthesis.

P-Glycoprotein Inhibition Workflow

The inhibition of P-glycoprotein by this compound can be assessed using a cellular efflux assay.

Nuclear Receptor Modulation Signaling

Atorvastatin and its derivatives can modulate the activity of nuclear receptors like RXRα and PPARs, which often form heterodimers to regulate gene expression.

Experimental Protocols

HMG-CoA Reductase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is designed to measure the inhibition of HMG-CoA reductase activity.

Materials:

-

HMG-CoA Reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM DTT)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, HMG-CoA, and NADPH.

-

Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (solvent only).

-

Add the HMG-CoA reductase enzyme to each well to initiate the reaction.

-

Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Gal4 Reporter Gene Assay for Nuclear Receptor Activity

This assay is used to determine if a compound can activate or inhibit a specific nuclear receptor.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression plasmid for a fusion protein of the Gal4 DNA-binding domain and the ligand-binding domain of the nuclear receptor of interest (e.g., RXRα or PPARγ).

-

Reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS).

-

Transfection reagent.

-

Cell culture medium and reagents.

-

This compound.

-

Luciferase assay system.

-

Luminometer.

Procedure:

-

Co-transfect the mammalian cells with the Gal4-nuclear receptor expression plasmid and the Gal4-luciferase reporter plasmid.

-

After transfection, incubate the cells for a sufficient period to allow for protein expression (e.g., 24 hours).

-

Treat the transfected cells with varying concentrations of this compound. Include a positive control (known agonist) and a negative control (vehicle).

-

Incubate the cells with the compound for an appropriate time (e.g., 18-24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Plot the fold activation or inhibition of luciferase activity against the compound concentration to determine the EC50 or IC50 value.

Conclusion

This compound exhibits a distinct biological activity profile compared to its parent compound, Atorvastatin. While its direct inhibitory effect on HMG-CoA reductase appears to be less pronounced, it demonstrates significant activity as a P-glycoprotein inhibitor and shows potential for modulating nuclear receptor signaling, particularly involving RXRα. The available data suggests that the esterification of the carboxylic acid group significantly alters the pharmacological properties of the molecule. Further research is warranted to fully elucidate the quantitative aspects of its interaction with HMG-CoA reductase and to clarify its precise role in PPAR signaling. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the multifaceted biological activities of this compound.

References

- 1. Discovery of atorvastatin as a tetramer stabilizer of nuclear receptor RXRα through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HMG-CoA reductase inhibitors and P-glycoprotein modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:345891-62-5 | Chemsrc [chemsrc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Activation of peroxisome proliferator-activated receptor-gamma (PPAR-gamma) by atorvastatin is mediated by 15-deoxy-delta-12,14-PGJ2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Up-regulating PPAR-γ expression and NO concentration, and down-regulating PAI-1 concentration in a rabbit atherosclerotic model: the possible antiatherogenic and antithrombotic effects of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

Atorvastatin Methyl Ester in Methanol: A Technical Solubility Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of atorvastatin (B1662188) methyl ester in methanol (B129727). Due to the limited availability of direct quantitative data for the methyl ester, this document also includes relevant data for the parent compound, atorvastatin calcium, to provide valuable context for formulation and analytical method development. Furthermore, a detailed experimental protocol for determining the precise solubility of atorvastatin methyl ester in methanol is provided.

Core Topic: Solubility of this compound in Methanol

For comparative purposes, the solubility of the parent compound, atorvastatin, and its calcium salt, is well-documented. Atorvastatin calcium salt trihydrate is described as "freely soluble" in methanol[2]. A study on the solubility of atorvastatin calcium in a methanol-water system reported its solubility in pure methanol to be 68.315 mg/mL[3]. This information suggests that while the methyl ester may be less soluble than the calcium salt, methanol is a viable solvent.

Data Presentation: Solubility of Atorvastatin and its Derivatives

The following table summarizes the available solubility data for atorvastatin and its methyl ester in methanol. It is important to note the distinction between the different forms of the compound.

| Compound | Solvent | Solubility | Temperature | Reference |

| This compound | Methanol | Slightly Soluble | Not Specified | [1] |

| Atorvastatin Calcium | Methanol | 68.315 mg/mL | Not Specified | [3] |

| Atorvastatin Calcium Salt Trihydrate | Methanol | Freely Soluble | Not Specified | [2] |

Experimental Protocol: Determination of this compound Solubility in Methanol

To ascertain the precise solubility of this compound in methanol, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in methanol at a specified temperature.

Materials and Equipment:

-

This compound (of known purity)

-

Methanol (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of methanol (e.g., 5 mL). The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Sample Dilution:

-

Accurately dilute the filtered supernatant with methanol to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary to find the optimal concentration.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

-

HPLC-UV Method Example:

-

Mobile Phase: A mixture of methanol, acetonitrile, and a buffer (e.g., 0.01 M sodium phosphate (B84403) buffer, pH 4.5)[4]. A common mobile phase for atorvastatin analysis is a gradient or isocratic mixture of methanol and water[5].

-

Flow Rate: 1.0 mL/min[4].

-

Detection Wavelength: Approximately 246 nm[5].

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure reproducibility.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound in methanol.

References

- 1. This compound | 345891-62-5 [chemicalbook.com]

- 2. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Effect of Surfactants on the Solubility of Atorvastatin Calcium [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Atorvastatin Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Atorvastatin methyl ester, a key derivative and potential impurity in the synthesis of the widely used cholesterol-lowering drug, Atorvastatin. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of Atorvastatin and its related substances in a research and development setting.

Molecular Structure

Chemical Name: Methyl (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate.[1] Molecular Formula: C₃₄H₃₇FN₂O₅ Molecular Weight: 572.67 g/mol [2]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.21 - 7.11 | m | 10H | Aromatic protons |

| 7.04 - 6.97 | m | 4H | Aromatic protons |

| 4.14 | m | 1H | CH-OH |

| 3.98 | m | 1H | CH-OH |

| 3.84 | m | 2H | N-CH₂ |

| 3.66 | s | 3H | O-CH₃ (ester) |

| 3.50 | sept | 1H | CH(CH₃)₂ |

| 2.41 | d | 2H | CH₂-COO |

| 1.65 - 1.50 | m | 4H | Aliphatic CH₂ |

| 1.46 | d | 6H | CH(CH₃)₂ |

Data adapted from Stach et al., 2008. The specific assignments are based on the known structure of Atorvastatin and its derivatives.

Table 2: ¹³C NMR Spectroscopic Data of this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 172.5 | C=O (ester) |

| 165.7 | C=O (amide) |

| 163.2, 161.2 (d, J=247.5 Hz) | Aromatic C-F |

| 140.1, 138.8, 136.2, 134.5, 133.1, 131.0, 128.9, 128.7, 128.6, 126.6, 123.0, 121.7, 119.8, 115.4, 115.2 | Aromatic and Pyrrole Carbons |

| 68.9, 68.5 | CH-OH |

| 51.7 | O-CH₃ (ester) |

| 43.4, 43.1, 41.8 | Aliphatic CH₂ |

| 26.3 | CH(CH₃)₂ |

| 21.6 | CH(CH₃)₂ |

Data adapted from Stach et al., 2008. Assignments are based on the chemical structure and comparison with related compounds.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Broad | O-H stretch (hydroxyl groups) |

| ~3300 | Medium | N-H stretch (amide) |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2960 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O stretch (ester) |

| ~1650 | Strong | C=O stretch (amide I) |

| ~1550 | Strong | N-H bend (amide II) |

| ~1220 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-F stretch |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument. The data is inferred from the known functional groups of this compound and comparison with the IR spectrum of the parent drug, Atorvastatin.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (Observed) | Method |

| [M+H]⁺ | 573.2799 | ESI-MS |

Data corresponds to the protonated molecule. Fragmentation patterns can be used for further structural confirmation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer, for instance, a 500 MHz instrument, is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used.

-

Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence is employed to simplify the spectrum.

-

A wider spectral width (e.g., 220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the potassium bromide (KBr) pellet method is common. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disc. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.

-

The sample is then placed in the beam path, and the sample spectrum is acquired.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 µg/mL.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used. This can be coupled with a liquid chromatography (LC) system for separation prior to analysis (LC-MS).

-

Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion or from the LC column.

-

The ESI source is typically operated in the positive ion mode to generate protonated molecules ([M+H]⁺).

-

The mass analyzer (e.g., a time-of-flight or quadrupole analyzer) is scanned over a relevant mass range (e.g., m/z 100-1000).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Processing: The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a pharmaceutical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

A Technical Guide to the Mechanism of Action of Atorvastatin and Its Esters

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atorvastatin (B1662188) is a highly effective synthetic lipid-lowering agent belonging to the statin class of drugs. Its primary mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] This inhibition occurs predominantly in the liver, leading to a cascade of events that ultimately reduces plasma concentrations of total cholesterol, low-density lipoprotein-cholesterol (LDL-C), apolipoprotein B (apoB), and triglycerides.[1][3] Furthermore, atorvastatin administration stimulates an adaptive cellular response involving the upregulation of LDL receptors, enhancing the clearance of LDL from circulation.[2][4] Ester prodrugs of atorvastatin are designed to enhance its pharmacokinetic properties, undergoing hydrolysis by endogenous esterases to release the active atorvastatin acid. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Primary Mechanism: Competitive Inhibition of HMG-CoA Reductase

Atorvastatin acts as a competitive inhibitor of HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate.[1][4] This is a critical, early, and rate-limiting step in the cholesterol biosynthetic pathway.[5] By mimicking the structure of the natural substrate, HMG-CoA, atorvastatin binds reversibly to the active site of the enzyme, preventing substrate binding and subsequent cholesterol production.[5] This action is highly selective for hepatic tissues, the primary site of cholesterol synthesis.[1]

The inhibition of HMG-CoA reductase by atorvastatin is potent, with reported inhibition constants (Ki) in the nanomolar range, indicating a high affinity for the enzyme.[6] This potent inhibition significantly depletes the intracellular pool of cholesterol in hepatocytes.

Quantitative Analysis of HMG-CoA Reductase Inhibition

The inhibitory potency of atorvastatin is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values represent the concentration of the drug required to inhibit 50% of the enzyme's activity or its binding affinity, respectively.

| Parameter | Reported Value | Notes |

| Inhibition Constant (Ki) | 14 nM | Determined by inhibition kinetics. Represents high binding affinity.[6] |

| IC50 | 3-20 nM (range for most statins) | Determined by in vitro enzyme activity assays.[5] |

| Active Metabolites | Ortho- and parahydroxylated metabolites show inhibitory activity equivalent to the parent compound.[1] | Approximately 70% of circulating inhibitory activity is attributed to these active metabolites.[1] |

Cholesterol Biosynthesis Pathway Visualization

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the specific step inhibited by atorvastatin.

Cellular Response to Cholesterol Depletion: SREBP-2 Pathway Activation

The reduction in hepatic cholesterol concentration triggers a compensatory cellular response mediated by the Sterol Regulatory Element-Binding Protein-2 (SREBP-2).[7] When intracellular sterol levels are low, the SREBP-2/SCAP (SREBP Cleavage-Activating Protein) complex, normally retained in the endoplasmic reticulum (ER), translocates to the Golgi apparatus.[8][9] In the Golgi, SREBP-2 undergoes sequential proteolytic cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P).[9] This releases the N-terminal, transcriptionally active fragment of SREBP-2 (nSREBP-2).[8]

The liberated nSREBP-2 translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes.[9] This binding upregulates the transcription of genes involved in cholesterol homeostasis, most notably the gene encoding the LDL receptor (LDL-R).[9][10] The resulting increase in the number of LDL receptors on the surface of hepatocytes enhances the uptake and catabolism of LDL-C from the bloodstream, further contributing to the plasma cholesterol-lowering effect of atorvastatin.[2][4]

SREBP-2 Signaling Pathway Visualization

Atorvastatin Esters: A Prodrug Approach

Atorvastatin is administered in its active carboxylic acid form.[11] However, ester derivatives have been synthesized and studied as prodrugs.[12][13] The rationale for this approach is to modify the physicochemical properties of the drug, potentially improving absorption or altering its metabolic profile. These ester prodrugs are inactive and require in vivo hydrolysis by endogenous enzymes, primarily carboxylesterases (CES), to release the active atorvastatin acid.[13][14]

Human carboxylesterases, such as hCES1 (highly expressed in the liver) and hCES2 (highly expressed in the small intestine), are key enzymes in the metabolic activation of these prodrugs.[13][14] The rate and extent of hydrolysis can be influenced by the structure of the ester group, including the size and steric hindrance of the acyl and alkoxy moieties.[13][14]

Ester Prodrug Activation Visualization

Pharmacokinetics and Metabolism

Atorvastatin is rapidly absorbed after oral administration, but its systemic bioavailability is low (approximately 14%) due to extensive first-pass metabolism in the gut wall and liver.[2][15] It is highly bound to plasma proteins (>98%).[1][11]

-

Metabolism: Atorvastatin is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system to form active ortho- and parahydroxylated derivatives.[1] These metabolites contribute significantly to the overall HMG-CoA reductase inhibitory activity.[1]

-

Elimination: The drug and its metabolites are mainly eliminated in the bile.[1][2] The elimination half-life of atorvastatin is approximately 14 hours, but the inhibitory activity persists for 20 to 30 hours due to its active metabolites.[2]

Summary of Pharmacokinetic Parameters

| Parameter | Value (for Atorvastatin Acid) | Reference |

| Bioavailability | ~14% | [2][15] |

| Time to Peak Plasma Conc. (Tmax) | 1 - 2 hours | [1][2] |

| Plasma Protein Binding | > 98% | [1][11] |

| Volume of Distribution (Vd) | ~381 L | [1][11] |

| Elimination Half-life (t½) | ~14 hours (parent drug) | [1][2] |

| Metabolite Half-life (t½) | 20 - 30 hours (active metabolites) | [1][2] |

Pleiotropic Effects of Atorvastatin

Beyond its lipid-lowering effects, atorvastatin exhibits several "pleiotropic" effects that are independent of cholesterol reduction and contribute to its cardiovascular benefits.[16][17] These effects are primarily attributed to the inhibition of isoprenoid intermediate synthesis.[18][19] Isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Rho and Rac.[18][19]

By inhibiting the synthesis of these isoprenoids, atorvastatin prevents the activation of Rho and its downstream effector, Rho kinase (ROCK).[18] Inhibition of the Rho/ROCK pathway leads to:

-

Improved Endothelial Function: Upregulation of endothelial nitric oxide synthase (eNOS) expression and activity, promoting vasodilation.[17][20]

-

Anti-inflammatory Effects: Reduction in the expression of adhesion molecules and inflammatory cytokines.[17]

-

Plaque Stabilization: Decreased expression of matrix metalloproteinases (MMPs) and reduced vascular smooth muscle cell proliferation.[17]

Pleiotropic Effects Signaling Pathway

Key Experimental Protocols

HMG-CoA Reductase Activity/Inhibitor Screening Assay (Colorimetric)

This protocol outlines a typical in vitro assay to measure HMG-CoA reductase activity and screen for inhibitors like atorvastatin. The assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.[21][22][23]

Materials:

-

HMG-CoA Reductase Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.8-7.5)

-

Purified HMG-CoA Reductase enzyme

-

HMG-CoA (Substrate)

-

NADPH (Cofactor)

-

Test Inhibitor (e.g., Atorvastatin)

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Reagent Preparation:

-

Assay Setup (per well):

-

Enzyme Control (EC): Assay Buffer, HMG-CoA Reductase, NADPH, HMG-CoA.

-

Test Inhibitor (TI): Assay Buffer, HMG-CoA Reductase, Test Inhibitor, NADPH, HMG-CoA.

-

Reagent Background Control (Blank): Assay Buffer, NADPH, HMG-CoA (no enzyme).

-

-

Reaction Execution:

-

Data Acquisition:

-

Calculation:

-

Determine the rate of NADPH consumption (ΔOD 340/min) from the linear portion of the kinetic curve.

-

Calculate the specific activity of the enzyme.

-

Calculate the percent inhibition for the test inhibitor wells relative to the enzyme control.

-

Plot percent inhibition versus inhibitor concentration to determine the IC50 value.

-

Workflow for HMG-CoA Reductase Inhibition Assay

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Atorvastatin. A review of its pharmacology and therapeutic potential in the management of hyperlipidaemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. DSpace [helda.helsinki.fi]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. N-SREBP2 Provides a Mechanism for Dynamic Control of Cellular Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy [frontiersin.org]

- 10. scbt.com [scbt.com]

- 11. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship of atorvastatin derivatives for metabolic activation by hydrolases | Semantic Scholar [semanticscholar.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Structure-activity relationship of atorvastatin derivatives for metabolic activation by hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fda.gov [fda.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. Pleiotropic Effects of Statins on the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pleiotropic effects of statins: basic research and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pleiotropic effects of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. assaygenie.com [assaygenie.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 24. abcam.com [abcam.com]

Atorvastatin Methyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a member of the statin class of drugs, is a widely prescribed medication for the management of hypercholesterolemia. Its methyl ester derivative, Atorvastatin Methyl Ester, serves as a crucial reference standard in the analytical testing of Atorvastatin and as a key intermediate in certain synthetic routes. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis, and logical workflows to support research and development activities.

Core Physical and Chemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 345891-62-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₃₄H₃₇FN₂O₅ | [1][2][3][5] |

| Molecular Weight | 572.67 g/mol | [1][2][5][6] |

| IUPAC Name | methyl (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | [5][6] |

| Melting Point | 58-60 °C or 110 °C | [4][7][8] |

| Boiling Point | 703.7 ± 60.0 °C (Predicted) | [4][7] |

| Appearance | White to Off-White Solid | [7] |

| Solubility | Slightly soluble in Acetonitrile (B52724), Chloroform, and Methanol.[7] It is expected to be highly soluble in protic solvents and moderately soluble in aprotic solvents, with poor solubility in nonpolar solvents.[9] | |

| Storage | 4°C or -20°C Freezer | [1][4][7] |

| pKa (Predicted) | 13.57 ± 0.70 | [7] |

| LogP (Predicted) | 6.475 | [10] |

| Index of Refraction (Predicted) | 1.653 | [10] |

| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research. The following protocols are synthesized from established chemical literature.

Synthesis of this compound

This protocol outlines a general procedure for the esterification of Atorvastatin.

Materials:

-

Atorvastatin (free acid)

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

-

Dissolution: Dissolve Atorvastatin (1 equivalent) in a suitable volume of methanol.

-

Acid Catalyst: Cool the solution to 0 °C in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise while stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 1:1 ethyl acetate/hexanes).

-

Quenching: Once the reaction is complete, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient could be starting from 50% acetonitrile and increasing to 95% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 246 nm.

-

Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Data Analysis: The retention time and peak purity should be determined. The purity can be calculated based on the peak area percentage.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum should show characteristic peaks for the methyl ester group (a singlet around 3.6-3.7 ppm) and other protons of the Atorvastatin structure.

-

¹³C-NMR: The carbon NMR will confirm the presence of the ester carbonyl carbon and other carbons in the molecule.

3. Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) is a suitable method.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺ of this compound (C₃₄H₃₇FN₂O₅, MW: 572.67).

4. Infrared (IR) Spectroscopy

-

The IR spectrum should display characteristic absorption bands for the functional groups present, such as the ester carbonyl (C=O) stretch (around 1735 cm⁻¹), O-H stretch from the hydroxyl groups, and C-F stretch.

Logical and Experimental Workflows

Visualizing the workflow from synthesis to final characterization can aid in planning and execution. The following diagrams, generated using the DOT language, illustrate these processes.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for characterization.

Biological Activity

While primarily used as a reference standard, this compound has been shown to be a derivative of Atorvastatin.[10][11] It has been reported to inhibit 9-cis-RA-induced Gal4 reporter activity more strongly than Atorvastatin itself, suggesting it may have its own biological activities worth investigating.[10][11]

Conclusion

This technical guide provides a solid foundation for researchers and professionals working with this compound. The detailed physical and chemical properties, along with the outlined experimental protocols and logical workflows, offer a comprehensive resource for the synthesis, purification, and analysis of this important compound. Adherence to these guidelines will facilitate accurate and reproducible scientific outcomes in both academic and industrial research settings.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. This compound, 10 mg, CAS No. 345891-62-5 | Impurities | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. This compound | C34H37FN2O5 | CID 10099576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 345891-62-5 [chemicalbook.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. This compound | CAS#:345891-62-5 | Chemsrc [chemsrc.com]

- 11. medchemexpress.com [medchemexpress.com]

Atorvastatin Methyl Ester: A Technical Guide to its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atorvastatin (B1662188), a leading synthetic statin, has revolutionized the management of hypercholesterolemia. This technical guide provides an in-depth exploration of the discovery and history of atorvastatin and its methyl ester derivative. It details the pivotal experiments, synthetic methodologies, and mechanistic insights that have shaped our understanding of this important therapeutic agent. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways.

Introduction: The Dawn of Synthetic Statins

The journey to develop highly potent and selective inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, marked a paradigm shift in cardiovascular medicine. While the first generation of statins were derived from fungal metabolites, the quest for improved efficacy and safety profiles spurred the development of entirely synthetic inhibitors. Atorvastatin emerged as a frontrunner in this new class of therapeutic agents.

The Discovery of Atorvastatin: A Medicinal Chemistry Triumph

In 1985, Dr. Bruce Roth, a medicinal chemist at Parke-Davis (later a subsidiary of Pfizer), synthesized the molecule that would become known as atorvastatin.[1][2][3] This achievement was the culmination of rational drug design, building upon the understanding of the pharmacophore of existing HMG-CoA reductase inhibitors.[4] The initial synthesis was racemic, with subsequent efforts focusing on the development of a chiral synthesis to isolate the active enantiomer.[4][5] Atorvastatin received its patent in 1986 and was approved for medical use in the United States in 1996.[5]

Chemical Synthesis: From Racemic Mixtures to Chiral Purity

The commercial synthesis of atorvastatin has evolved significantly from its initial discovery. The key to its large-scale production lies in the efficient and stereoselective construction of its complex chiral structure.

The Paal-Knorr Pyrrole (B145914) Synthesis: A Cornerstone of Atorvastatin Production

A pivotal step in the industrial synthesis of atorvastatin is the Paal-Knorr reaction, which forms the central pyrrole ring.[6][7] This condensation reaction involves a 1,4-dicarbonyl compound and a primary amine.[8][9]

Experimental Protocol: Paal-Knorr Condensation for an Atorvastatin Intermediate [10][11]

-

Reaction Setup: To a solution of 1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (3 g, 10.9 mmol) in toluene (B28343) (8.65g), add the diketone of atorvastatin (1.09 eq, 5.03 g).

-

Heating and Catalyst Addition: Warm the mixture to 50°C under a nitrogen atmosphere.

-

Catalyst and Base Addition: At 50°C, add pivalic acid (0.7 eq, 0.69g), followed by 50% sodium hydroxide (B78521) (0.61 g, 7.6 mmol).

-

Reflux and Water Removal: Heat the resulting suspension at reflux under a nitrogen atmosphere with concomitant removal of water until the reaction is complete.

-

Work-up and Isolation: After cooling, the product, an acetonide ester intermediate, can be isolated and purified.

Synthesis of Atorvastatin Methyl Ester

This compound is a derivative where the carboxylic acid moiety of atorvastatin is esterified with a methyl group. This modification can alter the physicochemical properties of the parent drug, potentially impacting its absorption and metabolic profile.

Experimental Protocol: Synthesis of an Atorvastatin Ester [2]

This protocol describes the synthesis of an atorvastatin ester and can be adapted for the synthesis of the methyl ester by using methanol (B129727) as the alcohol.

-

Reaction Setup: To a stirred solution of atorvastatin (558 mg, 0.1 mmol) in dichloromethane (B109758) (10 mL) and 2-ethoxyethanol (B86334) (2 mL) at 0 °C, add concentrated sulfuric acid (30 μL) dropwise.

-

Reaction Progression: Stir the resulting reaction mixture at room temperature for 3 hours.

-

Quenching: Quench the reaction by adding 10% aqueous NaHCO3 (10 mL).

-

Extraction: Extract the resulting mixture with ethyl acetate.

-

Washing and Drying: Wash the organic phase with saturated brine. Dry the combined organic phase over anhydrous Na2SO4.

-

Purification: Remove the solvent under vacuum and purify the residue by flash chromatography to afford the product.

Hydrolysis of Atorvastatin Esters

Esterified prodrugs of atorvastatin, such as the methyl ester, are designed to be hydrolyzed in vivo to release the active parent drug. This hydrolysis can be achieved chemically as well.

Experimental Protocol: Hydrolysis of an Atorvastatin Ester Intermediate [12][13]

-

Initial Deprotection: Dissolve the atorvastatin acetonide ester in warm methanol (275 ml). Add aqueous hydrochloric acid (5 g of 37% HCl in 75 ml of water) and stir the mixture at 30°C to produce the diol ester.

-

Saponification: Add methyl tert-butyl ether (100 ml) and aqueous sodium hydroxide (150 ml of H₂O and 25 g of 50% aqueous NaOH) and stir at 30°C to form the sodium salt of atorvastatin.

-

Extraction and Purification: Add water (600 ml) and wash the mixture twice with methyl tert-butyl ether (437.5 ml).

-

Solvent Removal: Remove residual methyl tert-butyl ether and methanol from the aqueous layer by distillation.

-

Acidification and Lactonization: The sodium salt is then re-acidified to the free diol acid, which can then be converted to atorvastatin lactone.

Mechanism of Action: Inhibition of HMG-CoA Reductase

Atorvastatin exerts its primary therapeutic effect by competitively inhibiting HMG-CoA reductase.[14][15][16] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol biosynthesis pathway. By blocking this step, atorvastatin reduces the endogenous production of cholesterol in the liver.

Experimental Protocol: HMG-CoA Reductase Activity/Inhibitor Screening Assay [11][17]

-

Reagent Preparation:

-

Reconstitute HMG-CoA Reductase enzyme in HMG-CoA Reductase Assay Buffer.

-

Reconstitute HMG-CoA substrate in dH₂O.

-

Reconstitute NADPH in dH₂O.

-

Prepare inhibitor solutions (e.g., Atorvastatin, this compound) at desired concentrations.

-

-

Assay Setup (96-well plate format):

-

Sample Wells: Add 0.5-15 mU of HMG-CoA Reductase enzyme and adjust the volume to 10 µl with Assay Buffer.

-

Inhibitor Wells: Add 5 µl of HMG-CoA Reductase, 2 µl of the inhibitor solution, and adjust the volume to 10 µl with Assay Buffer.

-

Positive Control Well: Add 1-5 µl of HMG-CoA Reductase and adjust the volume to 10 µl with Assay Buffer.

-

Reagent Background Control Well: Add 10 µl of Assay Buffer.

-

-

Reaction Initiation: Prepare a Reaction Mix containing Assay Buffer, HMG-CoA, and NADPH. Add 190 µl of the Reaction Mix to each well.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm in a microplate reader in kinetic mode at 37°C for at least 10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculation: Calculate the rate of NADPH consumption to determine enzyme activity. For inhibitor screening, calculate the percent inhibition relative to the enzyme control.

Pleiotropic Effects: Beyond Cholesterol Lowering

Beyond its primary role in lipid reduction, atorvastatin exhibits a range of "pleiotropic" effects that contribute to its cardiovascular benefits. These effects are largely attributed to the inhibition of isoprenoid synthesis, which are crucial for the post-translational modification of small GTP-binding proteins like Rho and Ras.[6][18]

Modulation of the RhoA/ROCK Signaling Pathway

Atorvastatin, by inhibiting the synthesis of geranylgeranyl pyrophosphate (GGPP), prevents the prenylation and subsequent activation of RhoA.[10][18][19] This leads to the inhibition of the downstream Rho-kinase (ROCK) pathway, resulting in effects such as improved endothelial function and reduced vascular inflammation.[12]

Experimental Workflow: Investigating Atorvastatin's Effect on RhoA Prenylation [10][20]

-

Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) and treat with atorvastatin at various concentrations.

-

Cell Lysis and Fractionation: Lyse the cells and separate the membrane and cytosolic fractions by ultracentrifugation.

-

Western Blot Analysis: Perform Western blotting on both fractions using antibodies against RhoA to determine its subcellular localization. A decrease in membrane-bound RhoA and an increase in cytosolic RhoA would indicate inhibition of prenylation.

-

Downstream Effector Analysis: Analyze the phosphorylation status of downstream effectors of the RhoA/ROCK pathway, such as myosin light chain phosphatase (MLCP), using Western blotting to confirm pathway inhibition.

Influence on the PI3K/Akt/mTOR Signaling Pathway

The impact of atorvastatin on the PI3K/Akt/mTOR pathway is context-dependent. In some cell types, atorvastatin can inhibit this pathway, leading to anti-proliferative and pro-apoptotic effects.[21][22] In other contexts, it can activate Akt, contributing to its neuroprotective and endothelial-protective effects.[23][24][25]

Experimental Workflow: Assessing Atorvastatin's Impact on PI3K/Akt Signaling [23][24]

-

Cell Culture and Treatment: Treat relevant cell lines with atorvastatin.

-

Protein Extraction: Lyse the cells and extract total protein.

-

Western Blot Analysis: Perform Western blotting using antibodies against total and phosphorylated forms of Akt, mTOR, and other downstream targets (e.g., S6 kinase, 4E-BP1).

-

Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total protein, providing a measure of pathway activation or inhibition.

Quantitative Data

Inhibitory Potency against HMG-CoA Reductase

| Compound | IC₅₀ (µM) | Cell Line/System | Reference |

| Atorvastatin | 0.0075 (7.5 nM) | Rat liver microsomes | [26] |

| Atorvastatin | 0.39 | Human SV-SMC proliferation | [14][27] |

| This compound | 3.2 | P-glycoprotein modulation assay | [1] |

Clinical Efficacy: LDL-C Reduction

| Atorvastatin Dose (mg/day) | Mean LDL-C Reduction (%) | Study Population | Reference |

| 2.5 | 25 | Primary Hypercholesterolemia | [28] |

| 10 | 35.7 | VOYAGER meta-analysis | [4] |

| 20 | 41 | VOYAGER meta-analysis | [4] |

| 40 | 48 | VOYAGER meta-analysis | [4] |

| 80 | 49.2 - 61 | VOYAGER meta-analysis / Primary Hypercholesterolemia | [4][28] |

| 10 vs 80 | 3% increase vs 19% further reduction | Patients with Coronary Heart Disease and Diabetes | [29] |

Pharmacokinetic Parameters of Atorvastatin

| Parameter | Value | Population | Reference |

| Cmax | 13.7 ng/ml | Healthy Volunteers (40mg dose) | |

| 84.3 ng/ml | Healthy Korean Subjects (80mg dose) | [30] | |

| Tmax | 1.2 hours | Healthy Volunteers (40mg dose) | |

| 1.4 hours | Healthy Korean Subjects (80mg dose) | [30] | |

| AUC₀-∞ | 74.0 ng·h/ml | Healthy Volunteers (40mg dose) | |

| 279.4 ng·h/ml | Healthy Korean Subjects (80mg dose) | [30] | |

| Half-life (t½) | ~11 hours | Hypercholesterolemic hemodialysis patients | [5] |

| 5.5 hours | Healthy Korean Subjects (80mg dose) | [30] | |

| Oral Bioavailability | ~14% | General | [5] |

Visualizations

References

- 1. HMG-CoA reductase inhibitors and P-glycoprotein modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4.2. The Synthesis of Atorvastatin Ester (Ate) [bio-protocol.org]

- 3. atlantis-press.com [atlantis-press.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 10. Atorvastatin prevents RhoC isoprenylation, invasion, and metastasis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. WO2007029216A1 - Preparation of an atorvastatin intermediate - Google Patents [patents.google.com]

- 13. WO2002043667A2 - HYDROLYSIS OF [R(R*,R*)]-2-(4-FLUOROPHENYL)-β,δ -DIHYDROXY-5-(1-METHYLETHYL)-3-PHENYL-4-[(PHENYLAMINO)CARBONYL]-1H-PYRROLE-1-HEPTANOIC ACID ESTERS WITH CALCIUM HYDROXIDE - Google Patents [patents.google.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. DSpace [helda.helsinki.fi]

- 17. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 18. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of Rho and Rac Geranylgeranylation by Atorvastatin Is Critical for Preservation of Endothelial Junction Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. The effect and mechanism of atorvastatin regulating PI3K-Akt-mTOR pathway on radiosensitivity of hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Involvement of PI3K/Akt/GSK-3β and mTOR in the antidepressant-like effect of atorvastatin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Atorvastatin | Autophagy | HMG-CoA Reductase | TargetMol [targetmol.com]

- 28. ahajournals.org [ahajournals.org]

- 29. diabetesjournals.org [diabetesjournals.org]

- 30. Pharmacokinetics and Genetic Factors of Atorvastatin in Healthy Korean Subjects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Atorvastatin Methyl Ester Reference Standard for HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin (B1662188), a leading synthetic lipid-lowering agent, functions by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Atorvastatin Methyl Ester is a critical impurity and a primary metabolite of Atorvastatin. As such, a well-characterized reference standard of this compound is essential for the accurate identification and quantification of this impurity in Atorvastatin drug substances and products. This document provides detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) analysis, including a stability-indicating HPLC method, and procedures for the qualification of the reference standard.

This compound Reference Standard: Physicochemical Properties

| Property | Value |

| Chemical Name | methyl (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate |

| CAS Number | 345891-62-5 |

| Molecular Formula | C₃₄H₃₇FN₂O₅ |

| Molecular Weight | 572.67 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in methanol, acetonitrile (B52724); slightly soluble in water |

Stability-Indicating HPLC Method for Atorvastatin and this compound

This method is designed to separate Atorvastatin from its methyl ester and other potential degradation products, making it suitable for stability studies and routine quality control.

Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Quaternary pump, UV/PDA detector, autosampler, column oven |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |